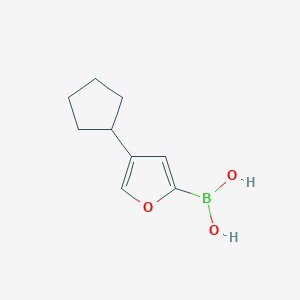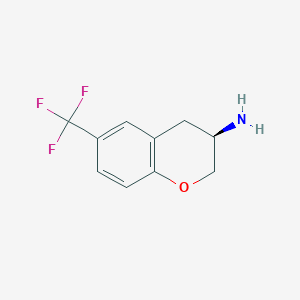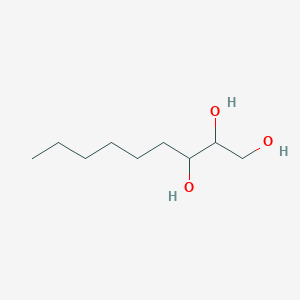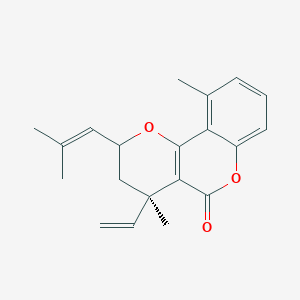
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a methyl group at the meta position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazoles.
Substitution: Various arylated pyrazoles depending on the aryl halide used.
Applications De Recherche Scientifique
Chemistry
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds and in cross-coupling reactions .
Biology
In biological research, this compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents .
Medicine
Medicinal chemistry applications include the synthesis of novel therapeutic agents targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
Mécanisme D'action
The mechanism of action of (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the specific context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Phenyl-1H-pyrazol-4-yl)boronic acid: Similar structure but lacks the methyl group on the phenyl ring.
(1-(p-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the para position.
(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the ortho position.
Uniqueness
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Propriétés
Formule moléculaire |
C10H11BN2O2 |
|---|---|
Poids moléculaire |
202.02 g/mol |
Nom IUPAC |
[1-(3-methylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-3-2-4-10(5-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 |
Clé InChI |
DRVUKGKJIWJLRV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2=CC=CC(=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)


![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)





![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
